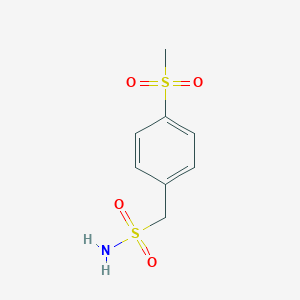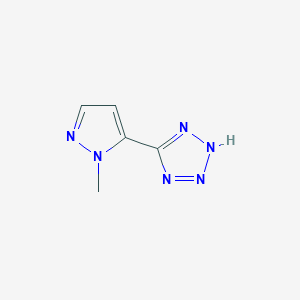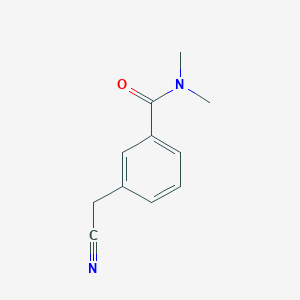
5-chloro-2,9-dimethyl-1,10-phenanthroline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2,9-dimethyl-1,10-phenanthroline (5-Cl-DMP) is an organic compound that has been used in a variety of scientific research applications. It is a yellow-orange crystalline solid that is soluble in most organic solvents. 5-Cl-DMP has been used in a wide range of research applications, including metal-ion binding, biochemical and physiological studies, and drug discovery.
科学的研究の応用
5-chloro-2,9-dimethyl-1,10-phenanthroline has been used in a variety of scientific research applications. It has been used to study the binding of metal ions, such as iron and copper, to proteins and other biomolecules. It has also been used to study the biochemical and physiological effects of certain drugs and compounds. Additionally, 5-chloro-2,9-dimethyl-1,10-phenanthroline has been used in drug discovery, as it can be used to identify potential drug targets and to study the effects of potential drugs on biological systems.
作用機序
The mechanism of action of 5-chloro-2,9-dimethyl-1,10-phenanthroline is not well-understood. It is believed that the compound binds to metal ions, such as iron and copper, which then bind to proteins and other biomolecules. This binding process is thought to be essential for the biochemical and physiological effects of 5-chloro-2,9-dimethyl-1,10-phenanthroline.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-chloro-2,9-dimethyl-1,10-phenanthroline are not well-understood. However, it is believed that the compound binds to metal ions, such as iron and copper, which then bind to proteins and other biomolecules. This binding process is thought to be essential for the biochemical and physiological effects of 5-chloro-2,9-dimethyl-1,10-phenanthroline. Additionally, 5-chloro-2,9-dimethyl-1,10-phenanthroline has been shown to have antioxidant and anti-inflammatory properties, as well as to inhibit the growth of certain types of cancer cells.
実験室実験の利点と制限
5-chloro-2,9-dimethyl-1,10-phenanthroline has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of solvents. Additionally, it is soluble in most organic solvents, making it easy to use in a variety of experiments. However, there are some limitations to using 5-chloro-2,9-dimethyl-1,10-phenanthroline in laboratory experiments. It is a relatively reactive compound, and it is prone to oxidation in the presence of air and light. Additionally, it can react with other compounds, and it can be toxic to humans if ingested or inhaled.
将来の方向性
There are several potential future directions for 5-chloro-2,9-dimethyl-1,10-phenanthroline research. One potential direction is to further explore its antioxidant and anti-inflammatory properties. Additionally, further research could be done to study the mechanism of action of 5-chloro-2,9-dimethyl-1,10-phenanthroline and its effects on other biological systems. Additionally, further research could be done to explore the potential therapeutic applications of 5-chloro-2,9-dimethyl-1,10-phenanthroline, such as in the treatment of cancer or other diseases. Finally, further research could be done to explore the potential of 5-chloro-2,9-dimethyl-1,10-phenanthroline as a drug discovery tool.
合成法
5-chloro-2,9-dimethyl-1,10-phenanthroline can be synthesized in a variety of ways. The most common method is to react 1,10-phenanthroline with 2,9-dimethylchloropyridine in the presence of a base such as sodium hydroxide. This reaction yields 5-chloro-2,9-dimethyl-1,10-phenanthroline as the major product, with minor amounts of other byproducts. Other methods of synthesis include the reaction of 2,9-dimethylchloropyridine with 1,10-phenanthroline in the presence of a Lewis acid such as zinc chloride, or the reaction of 2,9-dimethylchloropyridine with 1,10-phenanthroline in the presence of a base such as potassium hydroxide.
特性
IUPAC Name |
5-chloro-2,9-dimethyl-1,10-phenanthroline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2/c1-8-3-5-10-7-12(15)11-6-4-9(2)17-14(11)13(10)16-8/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRCRLMVJLGCQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C3C(=C(C=C2C=C1)Cl)C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2,9-dimethyl-1,10-phenanthroline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate](/img/structure/B6603431.png)
![5-hydroxy-10-oxa-3lambda6-thia-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-3,3-dione](/img/structure/B6603438.png)



![tert-butyl N-[(2R)-3-cyano-2-hydroxypropyl]carbamate](/img/structure/B6603476.png)

![2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide hydrochloride](/img/structure/B6603484.png)

![N-(2,4-dimethoxyphenyl)-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine](/img/structure/B6603518.png)



